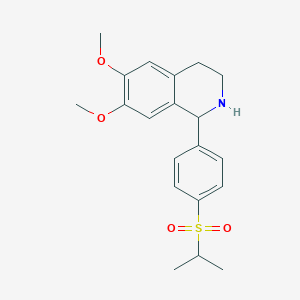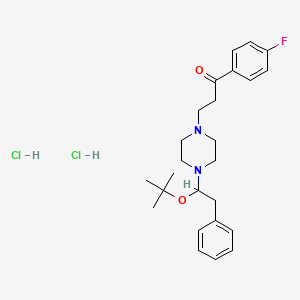
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps. One common method starts with cyanuric chloride, which undergoes sequential nucleophilic substitution reactions. The reaction conditions often include the use of solvents like dioxane or dichloromethane and bases such as sodium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can also participate in condensation reactions, forming larger, more complex molecules.
Common reagents used in these reactions include primary amines, sodium carbonate, and various solvents. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor properties, showing activity against various cancer cell lines.
Materials Science: The compound is used in the synthesis of triazine-based conjugated microporous polymers, which have applications in gas storage and separation.
Biological Research: It has been explored for its role as a microbial iron shelter, potentially useful in developing new antibiotics.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine-2,4-diamine, N-cyclohexyl-6-(3-(4-phenyl-1-piperazinyl)propyl)- can be compared with other triazine derivatives such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat lung and ovarian cancer.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, showing significant biological activity.
These compounds share a similar triazine core but differ in their substituents, leading to unique properties and applications.
Eigenschaften
CAS-Nummer |
7181-32-0 |
|---|---|
Molekularformel |
C22H33N7 |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
2-N-cyclohexyl-6-[3-(4-phenylpiperazin-1-yl)propyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H33N7/c23-21-25-20(26-22(27-21)24-18-8-3-1-4-9-18)12-7-13-28-14-16-29(17-15-28)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H3,23,24,25,26,27) |
InChI-Schlüssel |
MFGLIMRNZYQXHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)N)CCCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)


![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)

silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
